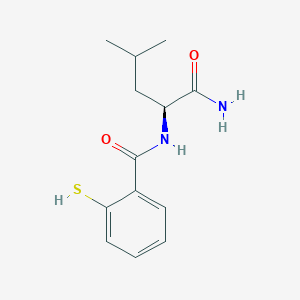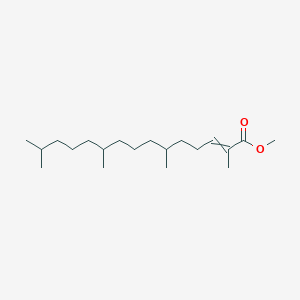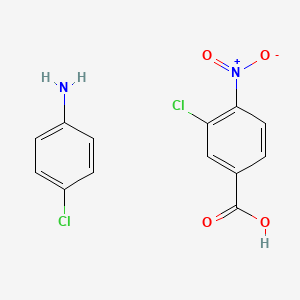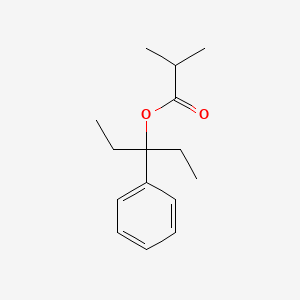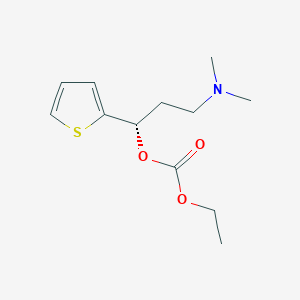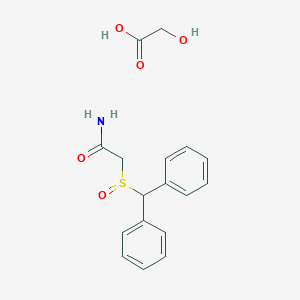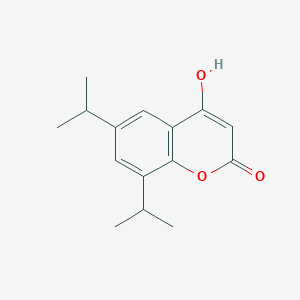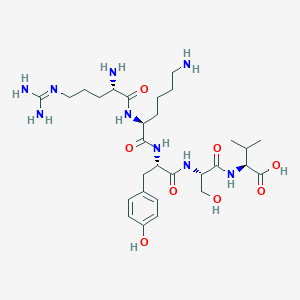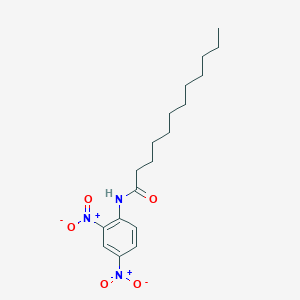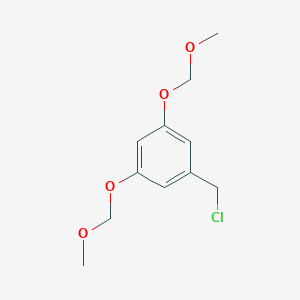
1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene is an organic compound characterized by a benzene ring substituted with a chloromethyl group and two methoxymethoxy groups
Preparation Methods
The synthesis of 1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene typically involves the chloromethylation of a benzene derivative. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid in the presence of a zinc iodide catalyst in dichloromethane at low temperatures . This method provides good yields and is relatively straightforward. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation: The methoxymethoxy groups can be oxidized under strong oxidative conditions, potentially leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloromethyl group, resulting in the formation of a simpler benzene derivative.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring specific functional groups for activity.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-donating effects of the methoxymethoxy groups. This activation facilitates nucleophilic substitution reactions at the chloromethyl position. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-3,5-bis(methoxymethoxy)benzene include:
1,2-Bis(chloromethyl)benzene: This compound has two chloromethyl groups and is used in similar applications but lacks the methoxymethoxy groups, making it less reactive in certain contexts.
1-Chloro-3-methoxybenzene: This compound has a single methoxy group and a chloromethyl group, making it less versatile in reactions compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
574742-56-6 |
|---|---|
Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
1-(chloromethyl)-3,5-bis(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H15ClO4/c1-13-7-15-10-3-9(6-12)4-11(5-10)16-8-14-2/h3-5H,6-8H2,1-2H3 |
InChI Key |
IKMIJJCVNBIZJB-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)CCl)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


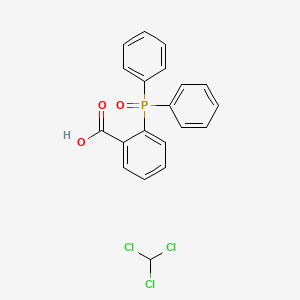
![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

